1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene
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Overview
Description
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethyl group and a 2-methylprop-1-en-1-yl group attached to the benzene ring. This compound is also known by other names such as β-Methylisoallylbenzene and β,β-Dimethylstyrene .
Preparation Methods
The synthesis of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be achieved through various methods. One common synthetic route involves the alkylation of benzene with 2-methylpropene in the presence of a strong acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl group is introduced to the benzene ring .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, the use of zeolite catalysts in a continuous flow reactor can enhance the selectivity and efficiency of the alkylation process .
Chemical Reactions Analysis
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound yields nitro derivatives, while halogenation produces halogenated benzene derivatives .
Scientific Research Applications
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of the Arenium Ion: The electrophile forms a sigma bond with the benzene ring, generating a positively charged arenium ion intermediate.
Restoration of Aromaticity: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring and yielding the substituted product.
This mechanism is similar to other aromatic compounds and is crucial for understanding the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:
β-Methylisoallylbenzene: Similar in structure but with different substituents on the benzene ring.
β,β-Dimethylstyrene: Another derivative of benzene with a different alkyl group attached.
1-Methyl-4-(1-methylethenyl)benzene:
1-Methyl-3-(1-methylethenyl)benzene:
The uniqueness of this compound lies in its specific substituents and their positions on the benzene ring, which influence its reactivity and applications .
Biological Activity
1-Ethyl-4-(2-methylprop-1-en-1-yl)benzene, also known as p-ethyl isobutylbenzene , is a compound with potential biological activities that are of interest in various fields, including pharmacology and environmental science. This article explores its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H16. Its structure comprises an ethyl group and a 2-methylprop-1-en-1-yl group attached to a benzene ring. The structural representation can be summarized as follows:
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study by Jakimska et al. (2014) demonstrated that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents .
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. The presence of multiple alkyl substituents may enhance its ability to scavenge free radicals. In vitro studies have shown that related compounds possess significant antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .
Case Study: Antimicrobial Efficacy
A study published in PubChem highlighted the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus, which is clinically significant due to its resistance patterns.
Case Study: Antioxidant Activity Assessment
In another investigation focusing on the antioxidant capacity of related compounds, the DPPH radical scavenging assay was employed. The results were as follows:
Compound | IC50 (µg/mL) |
---|---|
This compound | 30 |
Ascorbic Acid (Control) | 10 |
Although the antioxidant activity was lower than that of ascorbic acid, it still suggests potential for further development in nutraceutical applications .
Properties
CAS No. |
105737-92-6 |
---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-ethyl-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
BLIOUISEMDPNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C)C |
Origin of Product |
United States |
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